2-Cyano-3-ethoxyprop-2-enoic acid
CAS No.:
Cat. No.: VC13469335
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NO3 |
|---|---|
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 2-cyano-3-ethoxyprop-2-enoic acid |
| Standard InChI | InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9) |
| Standard InChI Key | AVAQZFUVMGMHSC-UHFFFAOYSA-N |
| SMILES | CCOC=C(C#N)C(=O)O |
| Canonical SMILES | CCOC=C(C#N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The IUPAC name 2-cyano-3-ethoxyprop-2-enoic acid denotes a conjugated enoic acid system with substituents at the α- and β-positions. The structure features:
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A cyano group (-CN) at position 2, contributing to electron-withdrawing effects.
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An ethoxy group (-OCHCH) at position 3, enhancing solubility in organic solvents.
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A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .
The conjugated double bond between C2 and C3 stabilizes the molecule through resonance, as shown in the following representation:
Physicochemical Profile
Key properties derived from experimental data include :
| Property | Value |
|---|---|
| Molecular Weight | 141 Da |
| LogP (Partition Coefficient) | 0.22 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 4 (CN, COOH, two ether O) |
| Polar Surface Area | 70 Ų |
The low LogP value suggests moderate hydrophilicity, while the polar surface area indicates potential for interactions with biological membranes.
Synthesis and Production
Synthetic Routes
Although direct synthesis protocols for 2-cyano-3-ethoxyprop-2-enoic acid are sparingly documented, its ethyl ester analog, (E)-ethyl 2-cyano-3-ethoxyacrylate (CAS 42466-67-1), is well-studied . Hydrolysis of this ester under acidic or basic conditions likely yields the target acid:
Ethyl Ester Synthesis
A representative procedure for the ester precursor involves condensation of diethyl aminomalonate hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux with sodium ethoxide, achieving 95% yield :
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Reagents:
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Diethyl aminomalonate hydrochloride (47.3 mmol)
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Ethyl (ethoxymethylene)cyanoacetate (47.2 mmol)
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Sodium ethoxide (21 wt.% in ethanol, 165.4 mmol)
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Conditions:
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Reflux in ethanol for 20 hours.
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Neutralization with acetic acid, followed by extraction and purification.
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Scalability and Industrial Production
Three suppliers—Enamine Ltd, FCH Group, and UORSY—offer the compound at 90% purity, with pricing stratified by scale :
| Supplier | Pack Size | Price (USD) |
|---|---|---|
| Enamine Ltd | 1 mg | 74 |
| FCH Group | 10 mg | 92 |
| UORSY | 20 mg | 111 |
Lead times of five days from Ukraine suggest centralized production with distribution logistics optimized for research-scale quantities.
Applications in Pharmaceutical and Material Science
Role in Heterocyclic Synthesis
The compound’s α,β-unsaturated system enables cyclocondensation reactions with nucleophiles like hydrazines or amines, forming pyrazole or pyrrole cores. For example:
Such intermediates are pivotal in constructing bioactive molecules, including antiviral and antibiotic agents .
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coats.
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Ventilation: Use fume hoods to avoid inhalation (H334).
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Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
Recent Advances and Future Directions
Computational Studies
Quantitative structure-activity relationship (QSAR) models predict high gastrointestinal absorption () and blood-brain barrier penetration () . These properties underscore its utility in central nervous system-targeted therapeutics.
Sustainable Synthesis
Future efforts may explore biocatalytic routes or green solvents to improve the atom economy of current synthetic methods.
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